6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid
Overview
Description
6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H6N2O4 and its molecular weight is 182.13 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid are currently unknown. This compound is a relatively new chemical entity and research into its biological targets is ongoing .
Mode of Action
It is known that this compound undergoes various chemical transformations on its carbonyl group .
Biochemical Pathways
As research progresses, more information about the compound’s effects on cellular pathways will become available .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will determine the bioavailability of the compound and its potential as a therapeutic agent .
Result of Action
As research progresses, more information about the compound’s effects at the molecular and cellular level will become available .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is an important area of study. Factors such as temperature, pH, and the presence of other chemicals can affect how the compound interacts with its targets .
Biochemical Analysis
Biochemical Properties
6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to undergo different chemical transformations on its carbonyl group, leading to the synthesis of various 2-substituted derivatives
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that this compound can affect the antiviral activity of certain cells, showing almost 4- to 7-fold higher antiviral activity than Pemetrexed . This highlights its potential as a therapeutic agent in antiviral treatments.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to interact with specific enzymes and proteins, leading to various biochemical effects. For example, the compound’s interaction with carbonyl groups results in the synthesis of different derivatives, which can further modulate enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound undergoes various chemical transformations, which can affect its stability and efficacy . Understanding these temporal effects is essential for optimizing its use in biochemical research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may not achieve the desired therapeutic outcomes. It is crucial to determine the optimal dosage that maximizes the compound’s efficacy while minimizing potential side effects. Studies have indicated that the compound’s antiviral activity is dose-dependent, with higher doses showing greater efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s unique structure allows it to participate in different biochemical reactions, leading to the synthesis of various derivatives . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that influence its activity and function. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its use in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in biochemical research and therapeutic applications.
Properties
IUPAC Name |
6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-7(11)4-5-6(9-3-8-4)13-2-1-12-5/h3H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCFVEAMCONZAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=NC(=C2O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.